

A Comparative Guide to the Structure-Activity Relationship of Bumetanide Precursors

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Compound of Interest

Compound Name: 4-chloro-3-nitro-5-sulfamoylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bumetanide and its precursors, offering a comparative perspective with other loop diuretics. The information presented is supported by experimental data to aid in the rational design of novel and more potent diuretic agents.

Bumetanide, a potent loop diuretic, exerts its effect by inhibiting the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the Loop of Henle.[1][2] The discovery of bumetanide was the culmination of systematic screening of approximately 5000 3-amino-5-sulfamoylbenzoic acid derivatives.[1][3] Understanding the intricate relationship between the chemical structure of these precursors and their diuretic activity is paramount for the development of next-generation therapeutics.

Comparative Analysis of Bumetanide and its Analogues

The diuretic potency of bumetanide and its derivatives is intrinsically linked to specific structural features. Modifications at various positions on the 3-amino-5-sulfamoylbenzoic acid scaffold have profound effects on their inhibitory activity against NKCC2.

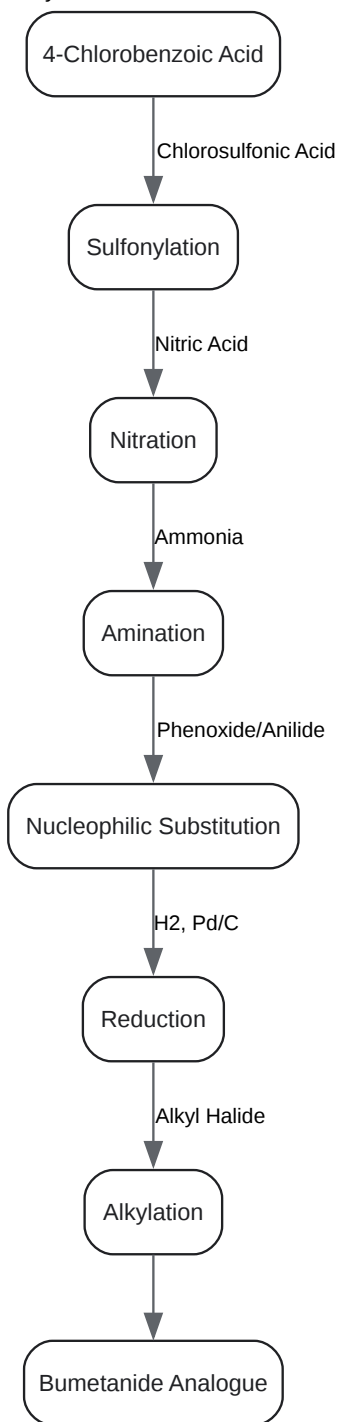
Key Structural Modifications and Their Impact on Activity

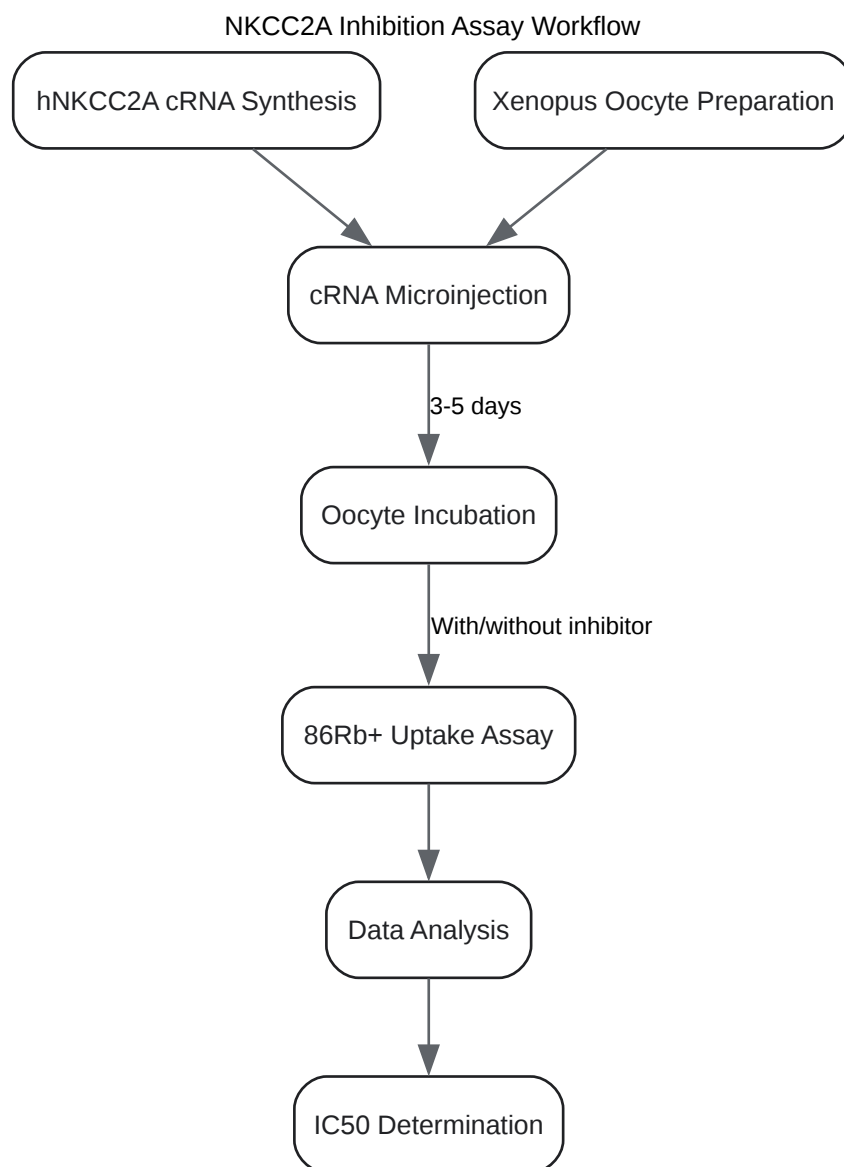
Systematic studies have revealed several key SAR principles for bumetanide analogues^[1]:

- The Carboxylic Acid Group (R1 position): An acidic group at this position is crucial for activity. Replacement with a non-ionic group, such as an anilinomethyl group, leads to a decrease in the inhibition of the NKCC2A transporter.^[1] Substituting the carboxylic acid with a sulfonic acid (PF-2178) also results in a less potent inhibitor.^[1]
- The Phenoxy Group (R4 position): Altering the substituent at this position can enhance potency. For instance, replacing the phenoxy group with a 4-chloroanilino group has been shown to result in a compound with higher inhibitory potency on NKCC2A than bumetanide itself.^{[1][3]}
- The Sulfamoyl Group (R5 position): While important, the sulfamoyl group is not an absolute requirement for diuretic activity.^[1] Its replacement with a methylsulfonyl group can lead to compounds with increased potency.^{[1][3]}
- The Butylamino Group (R3 position): Modifications to the alkylamino side chain can also influence activity, though this has been explored to a lesser extent in publicly available literature.

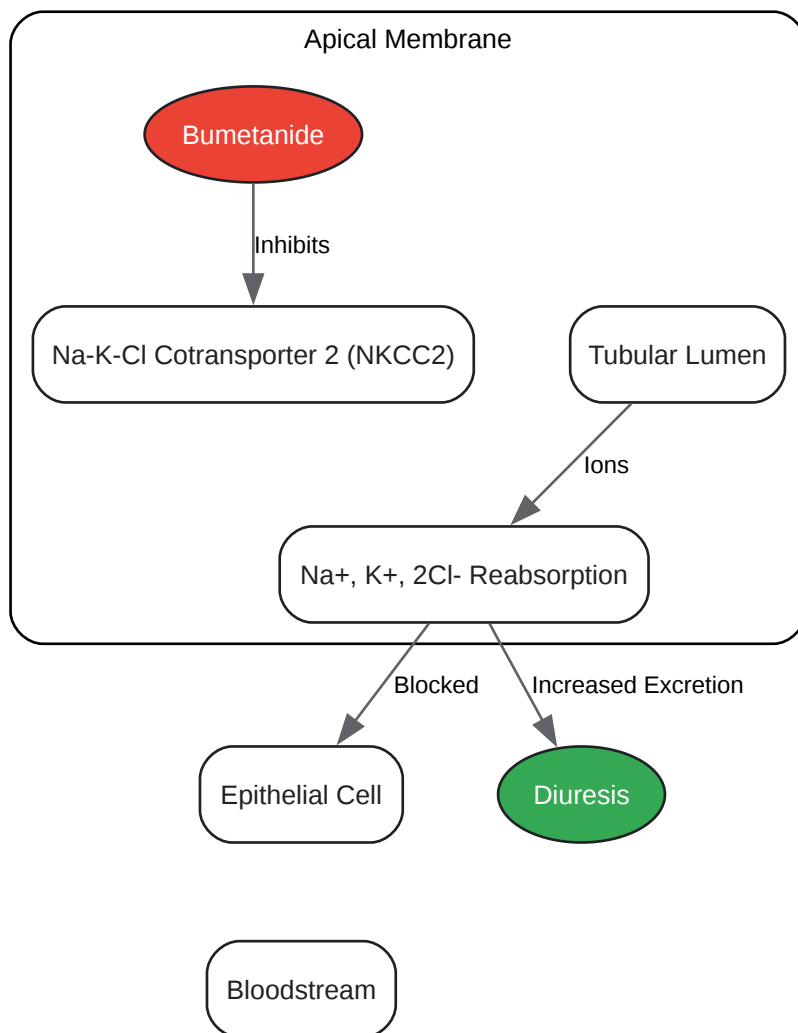
The following diagram illustrates the core scaffold of bumetanide and the key positions for modification that influence its diuretic activity.

General Synthesis of Bumetanide Precursors





Bumetanide's Mechanism of Action



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References

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- 2. What is the mechanism of Bumetanide? [synapse.patsnap.com]
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